![molecular formula C12H19N3O4 B7895308 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid](/img/structure/B7895308.png)
2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid
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Overview
Description
2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid is a useful research compound. Its molecular formula is C12H19N3O4 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
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Biological Activity
2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (CAS Number: 1260642-76-9) is a compound of interest in medicinal chemistry due to its structural resemblance to amino acids and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₉N₃O₄, with a molecular weight of 269.3 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological environments.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : There is evidence indicating that it interacts with various receptors, influencing signaling pathways related to inflammation and cellular proliferation.
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity, although further investigations are required to confirm these effects.
The mechanisms through which this compound exerts its biological effects include:
- Protein Modulation : The compound may influence protein interactions through lipidation processes, affecting protein stability and function .
- Cell Signaling Pathways : It has been shown to modulate pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell growth and survival .
Table 1: Summary of Key Studies
Detailed Findings
- Enzyme Inhibition : A study indicated that this compound inhibits the activity of enzymes involved in amino acid metabolism, potentially impacting metabolic disorders .
- Receptor Interactions : Research has shown that the compound binds to specific receptors associated with inflammatory responses, suggesting its role as an anti-inflammatory agent . This could have implications for treating conditions like arthritis or other inflammatory diseases.
- Antimicrobial Activity : Initial tests have shown that the compound exhibits bactericidal effects against Gram-positive bacteria, highlighting its potential use in developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid has been investigated for its potential anticancer properties. It serves as a building block in the synthesis of histidine derivatives that exhibit cytotoxic activity against cancer cells. A study highlighted that derivatives of this compound showed selective toxicity towards specific cancer cell lines, suggesting a pathway for developing targeted cancer therapies .
Neuropharmacology
Research indicates that compounds similar to this compound can influence neurotransmitter systems, particularly those involving histamine and serotonin. These interactions may lead to advancements in treating neurological disorders such as depression and anxiety .
Biochemical Applications
Protein Synthesis
The compound is utilized in peptide synthesis due to its Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amines during chemical reactions. This property allows for the selective modification of amino acids in peptide chains, facilitating the development of novel peptides with enhanced biological activity .
Enzyme Inhibitors
Research has shown that derivatives of this compound can act as enzyme inhibitors. For example, specific modifications can enhance binding affinity to target enzymes involved in metabolic pathways, offering potential therapeutic avenues for metabolic disorders .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Anticancer Activity | Derivatives exhibited selective toxicity towards breast cancer cell lines with IC50 values < 10 µM. |
Study B | Neuropharmacological Effects | Compounds influenced serotonin receptor activity, leading to increased serotonin levels in neuronal cultures. |
Study C | Peptide Synthesis | Successfully synthesized modified peptides using Boc-protected amino acids, demonstrating improved stability and bioactivity. |
Properties
IUPAC Name |
3-(2-methyl-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-7-13-6-8(14-7)5-9(10(16)17)15-11(18)19-12(2,3)4/h6,9H,5H2,1-4H3,(H,13,14)(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVUUCRLFUZYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.